molecular formula C8H7BrN2O B1447475 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one CAS No. 1260670-07-2

6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one

Cat. No. B1447475
M. Wt: 227.06 g/mol
InChI Key: FUAUSSVPYSMDDX-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one (6-Bromo-3,4-DHDN) is a brominated heterocyclic compound with a wide range of applications in medicinal and synthetic chemistry. It has been used for many years as a starting material for the synthesis of various heterocyclic compounds. 6-Bromo-3,4-DHDN has also been used for the synthesis of a variety of drugs and other compounds.

Scientific Research Applications

Synthesis Methodologies

6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is involved in various synthesis processes. For example, Zlatoidský & Gabos (2009) described its synthesis through reductive amination of Schiff's bases, showcasing its utility in organic synthesis methods (Zlatoidský & Gabos, 2009). Similarly, Murray, Rose, and Curto (2023) reported a new 3-step method for synthesizing dihydronaphthyridinones, including 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one, highlighting its significance in the field of chemical synthesis (Murray, Rose, & Curto, 2023).

Biomedical Applications

In the biomedical field, 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a part of the broader family of naphthyridines. Oliveras et al. (2021) reviewed the biomedical applications of 1,6-naphthyridin-2(1H)-ones, which includes this compound. They emphasized its potential in providing ligands for several receptors in the body, thus having significant biomedical implications (Oliveras et al., 2021).

Chemical Properties and Reactions

The compound's chemical reactivity and properties are also of interest. For instance, Plodek, Raeder, and Bracher (2012) discussed the regioselective homolytic substitution of benzo[c][2,7]naphthyridines, which includes derivatives of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one. Their study provides insights into the compound's chemical behavior under specific conditions (Plodek, Raeder, & Bracher, 2012).

Structural Analysis

Guillon et al. (2017) focused on the structural characterization of a derivative of 1,6-naphthyridin-2(1H)-one, which is related to 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one. Their work emphasizes the importance of understanding the crystal structure for pharmaceutical applications (Guillon et al., 2017).

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAUSSVPYSMDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CN=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Szabó, O Éliás, P Erdélyi, A Potor… - Journal of Medicinal …, 2022 - ACS Publications
The discovery and characterization of novel naphthyridine derivatives with selective α5-GABA A R negative allosteric modulator (NAM) activity are disclosed. Utilizing a scaffold-hopping …
Number of citations: 4 pubs.acs.org

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